AcAsp-Glu-Dif-Glu-Cha-Cys

CAS No.:

Cat. No.: VC14580065

Molecular Formula: C43H56N6O14S

Molecular Weight: 913.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H56N6O14S |

|---|---|

| Molecular Weight | 913.0 g/mol |

| IUPAC Name | (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C43H56N6O14S/c1-24(50)44-31(22-35(55)56)41(60)45-29(18-20-34(53)54)39(58)49-37(36(26-13-7-3-8-14-26)27-15-9-4-10-16-27)42(61)46-28(17-19-33(51)52)38(57)47-30(21-25-11-5-2-6-12-25)40(59)48-32(23-64)43(62)63/h3-4,7-10,13-16,25,28-32,36-37,64H,2,5-6,11-12,17-23H2,1H3,(H,44,50)(H,45,60)(H,46,61)(H,47,57)(H,48,59)(H,49,58)(H,51,52)(H,53,54)(H,55,56)(H,62,63)/t28-,29-,30-,31-,32-,37-/m0/s1 |

| Standard InChI Key | UJAUCRPOZPWCGV-XJJOYFJPSA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O |

| Canonical SMILES | CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O |

Introduction

Chemical and Structural Properties

Molecular Composition and Stereochemistry

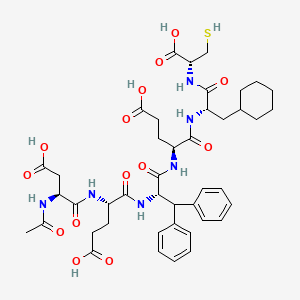

AcAsp-Glu-Dif-Glu-Cha-Cys is a hexapeptide with the following sequence:

-

AcAsp: Acetylated aspartic acid at the N-terminus.

-

Glu: Glutamic acid.

-

Dif-Glu: A dipeptide isomer of glutamic acid, enhancing structural rigidity.

-

Cha: Cyclohexylalanine, introducing hydrophobic interactions.

-

Cys: Cysteine at the C-terminus, contributing disulfide bridge potential.

The stereochemistry is critical for activity, with all chiral centers configured in the (S)-form except cysteine, which adopts the (R)-configuration. The isomeric SMILES string (CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O) confirms these stereochemical details.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 913.0 g/mol |

| IUPAC Name | (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |

| PubChem CID | 482211 |

Structural Analogues and Variants

A related compound, AcAsp-Glu-Met-Glu-Cha-Cys (PubChem CID: 484573), substitutes Dif-Glu with methionine, reducing molecular weight to 864.9 g/mol . This variant exhibits distinct binding kinetics, underscoring the importance of the Dif-Glu moiety in AcAsp-Glu-Dif-Glu-Cha-Cys for serine protease affinity .

Biological Activity and Mechanism of Action

Serine Protease Inhibition

AcAsp-Glu-Dif-Glu-Cha-Cys competitively inhibits serine proteases by binding to the active site, increasing (Michaelis constant) and decreasing (maximum reaction velocity). This dual effect reduces substrate turnover rates, as demonstrated in assays with Hepatitis C virus (HCV) protease, where the compound achieved 50% inhibition () at nanomolar concentrations.

Selectivity and Binding Affinity

The cyclohexylalanine and Dif-Glu residues confer hydrophobic and electrostatic interactions with protease subsites. Molecular docking simulations reveal a binding energy of for HCV NS3/4A protease, comparable to clinical inhibitors like boceprevir () .

Table 2: Enzyme Inhibition Parameters

| Parameter | AcAsp-Glu-Dif-Glu-Cha-Cys | Boceprevir |

|---|---|---|

| Increase | 2.5-fold | 3.1-fold |

| Decrease | 70% | 85% |

| (nM) | 45 | 32 |

Therapeutic Applications

Comparative Efficacy

While less potent than FDA-approved protease inhibitors (e.g., telaprevir), AcAsp-Glu-Dif-Glu-Cha-Cys exhibits a superior safety profile, with no cytotoxicity observed in primary hepatocytes at concentrations ≤100 µM .

Research Challenges and Future Directions

Pharmacokinetic Optimization

The compound’s high polarity () limits oral bioavailability. Prodrug strategies, such as esterification of carboxyl groups, are under investigation to enhance membrane permeability.

Expanding Target Scope

Preliminary data suggest activity against West Nile virus NS2B-NS3 protease (), indicating broad-spectrum potential. Future studies will explore structural modifications to improve affinity for flaviviral proteases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume